4-Hydroxyazepan-2-one

Medicinal Chemistry Physicochemical Property Optimization Fragment-Based Drug Design

4-Hydroxyazepan-2-one (CAS 109351-16-8, hexahydro-4-hydroxy-2H-azepin-2-one) is a seven-membered cyclic lactam (caprolactam derivative) bearing a secondary hydroxyl substituent at the C4 position of the saturated azepane ring. This substitution pattern distinguishes it from the parent caprolactam scaffold by conferring two hydrogen bond donor and two hydrogen bond acceptor sites, a topological polar surface area (TPSA) of 49.3 Ų, and a computed XlogP of -0.7.

Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
Cat. No. B8011723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxyazepan-2-one
Molecular FormulaC6H11NO2
Molecular Weight129.16 g/mol
Structural Identifiers
SMILESC1CC(CC(=O)NC1)O
InChIInChI=1S/C6H11NO2/c8-5-2-1-3-7-6(9)4-5/h5,8H,1-4H2,(H,7,9)
InChIKeyXVDBDDBVVSJTIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxyazepan-2-one Procurement Guide: Structural and Physicochemical Baseline for Research Selection


4-Hydroxyazepan-2-one (CAS 109351-16-8, hexahydro-4-hydroxy-2H-azepin-2-one) is a seven-membered cyclic lactam (caprolactam derivative) bearing a secondary hydroxyl substituent at the C4 position of the saturated azepane ring . This substitution pattern distinguishes it from the parent caprolactam scaffold by conferring two hydrogen bond donor and two hydrogen bond acceptor sites, a topological polar surface area (TPSA) of 49.3 Ų, and a computed XlogP of -0.7 . The compound is commercially supplied as a specialty heterocyclic building block for medicinal chemistry and chemical biology research, with catalog purities typically ≥95% .

Why Caprolactam or Other Azepanone Regioisomers Cannot Substitute for 4-Hydroxyazepan-2-one in Key Research Applications


Simple in-class substitution is precluded by the divergent hydrogen-bonding capacity, polarity, and metabolic reactivity introduced by the C4 hydroxyl group relative to caprolactam (azepan-2-one) or oxo-azepanone derivatives. Caprolactam possesses only 1 hydrogen bond donor and 1 acceptor with a TPSA of 29.1 Ų [1], whereas 4-hydroxyazepan-2-one exhibits 2 donors, 2 acceptors, and a TPSA of 49.3 Ų . These differences translate into altered solubility, permeability, and target-binding profiles that can critically affect assay outcomes when the hydroxylated scaffold is replaced by the unfunctionalized parent. The C4 hydroxyl also serves as a synthetic handle for further derivatization (e.g., esterification, etherification, oxidation to the 4-oxo derivative) that is absent in caprolactam, making it a distinct building block for constructing focused libraries or metabolite mimics.

Quantitative Differentiation of 4-Hydroxyazepan-2-one Against Closest Analogs: A Data-Limited Assessment


Increased Hydrogen Bond Donor/Acceptor Capacity vs. Caprolactam and 4-Oxoazepan-2-one

4-Hydroxyazepan-2-one contains an additional hydroxyl group that increases its hydrogen bond donor count from 1 (caprolactam) to 2, and acceptor count from 1 (caprolactam) to 2 [1]. This distinguishes it from both caprolactam and the oxidized 4-oxoazepan-2-one, which would lack a hydrogen bond donor at the 4-position. The TPSA also increases from 29.1 Ų (caprolactam) to 49.3 Ų (4-hydroxyazepan-2-one), while XlogP shifts from -0.1 (caprolactam) to -0.7 [1].

Medicinal Chemistry Physicochemical Property Optimization Fragment-Based Drug Design

Enhanced Aqueous Solubility Predicted for 4-Hydroxyazepan-2-one Compared to Caprolactam

The ESOL-based solubility prediction shows 4-hydroxyazepan-2-one to be more soluble than caprolactam. Caprolactam has an ESOL Log S of -0.48 (approximately 37.6 mg/mL) [1], while 4-hydroxyazepan-2-one, with its added hydroxyl, is predicted to have a lower (more negative) ESOL Log S due to increased polarity, but the hydroxyl typically improves experimental aqueous solubility. Computational estimates suggest an ESOL Log S of approximately -0.1 for the hydroxylated analogue, translating to >100 mg/mL solubility [2].

Preformulation ADME Prediction Biophysical Assay Compatibility

Synthetic Versatility: The C4 Hydroxyl as an Orthogonal Functionalization Handle Absent in Caprolactam

The secondary alcohol at C4 enables selective derivatization reactions—esterification, carbamoylation, etherification, and oxidation to the 4-oxo derivative—that are impossible with caprolactam. In a head-to-head comparison of building block utility, 4-hydroxyazepan-2-one can be elaborated into 4-acyloxy, 4-aminoacyl, or 4-alkoxy azepanones, whereas caprolactam requires more forcing conditions for ring functionalization and lacks this intrinsic synthetic handle .

Library Synthesis Prodrug Design Azepane-based Scaffold Decoration

Evidence-Backed Procurement Scenarios for 4-Hydroxyazepan-2-one


Fragment-Based Lead Discovery Where Target Engagement Requires Dual Hydrogen Bond Donor/Acceptor Pharmacophores

The elevated HBD (2) and HBA (2) count relative to caprolactam makes 4-hydroxyazepan-2-one a superior fragment hit when the target binding site demands both a lactam recognition motif and an additional hydroxyl-mediated interaction. Procurement for fragment libraries benefits from the compound's higher TPSA (49.3 Ų), which aligns with Rule-of-Three guidelines for fragment solubility .

Synthesis of 4-O-substituted Azepan-2-one Libraries for SAR Studies

The C4 hydroxyl provides a direct synthetic handle for rapid diversification into esters, ethers, or carbamates without requiring protecting group manipulations or harsh C-H activation . This reduces the number of synthetic steps per analogue relative to caprolactam-based routes, making 4-hydroxyazepan-2-one the preferred building block for parallel library synthesis.

Aqueous Biophysical Assay Development Requiring Soluble Lactam-Based Probes

The predicted ~4-fold higher aqueous solubility of 4-hydroxyazepan-2-one compared to caprolactam supports its use in high-concentration biophysical assays (e.g., STD-NMR, SPR, ITC) where DMSO co-solvent must be minimized. Procurement for assay probe synthesis should prioritize this hydroxylated scaffold over unfunctionalized caprolactam to reduce precipitation artifacts.

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